6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine
Overview
Description
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound with the molecular formula C10H11BrO2. It is characterized by a bromine atom attached to a benzo[d][1,3]dioxine ring system, which is further substituted with two methyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine typically involves the bromination of 2,2-dimethyl-4H-benzo[d][1,3]dioxine. One common method includes the use of n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of N-methoxy-N-methylacetamide . The reaction is carried out under an atmosphere of nitrogen at temperatures ranging from -78°C to -60°C. The crude product is then purified using silica gel column chromatography with ethyl acetate/petroleum ether as the eluent .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce various oxidized products .
Scientific Research Applications
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific biological or chemical system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4H-benzo[d][1,3]dioxine: Lacks the bromine substitution.
6-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxine: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications .
Biological Activity
6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound characterized by its unique molecular structure, which includes a bromine atom attached to a benzo[d][1,3]dioxine framework. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and anticancer properties.
- Molecular Formula : C10H11BrO2
- CAS Number : 52113-69-6
- Structural Characteristics : The presence of the bromine atom and two methyl groups at the 2nd position significantly influences its reactivity and biological interactions .
The exact mechanism of action for this compound is not entirely elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine substitution may enhance its binding affinity and alter the biological pathways involved in its activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : Various derivatives have shown promising results against cancer cell lines such as A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer). The IC50 values for these compounds ranged from 6.4 µM to 16.7 µM, indicating moderate to high effectiveness .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 21 | A549 | 6.4 |
Compound 11 | HCT116 | 7.7 |
Compound 20 | MiaPaCa-2 | 14.9 |
The mechanism of action appears to involve induction of cell cycle arrest and apoptosis in cancer cells, suggesting that these compounds may inhibit tumor growth effectively .
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory activity. It is hypothesized that the compound can act as a ligand in binding studies or inhibit specific enzymes involved in metabolic pathways. The precise targets remain under investigation but could include kinases or other regulatory proteins crucial for cell proliferation .
Case Studies
A study focusing on the synthesis of related compounds demonstrated that derivatives of benzo[d][1,3]dioxine could be synthesized with varied biological activities. The findings suggested that structural modifications significantly affect their biological potency and selectivity towards different cancer cell lines .
Example Study
In a comparative study of various benzo[d][1,3]dioxine derivatives:
- Objective : To evaluate the anticancer potential.
- Methodology : Compounds were tested against multiple cancer cell lines using MTT assays.
- Results : Several derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-4H-1,3-benzodioxine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGZOSKLCMHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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